molecular formula C10H8FNO2 B188838 N-(4-Fluorophenyl)succinimide CAS No. 60693-37-0

N-(4-Fluorophenyl)succinimide

Cat. No.: B188838
CAS No.: 60693-37-0
M. Wt: 193.17 g/mol
InChI Key: HVUVZBSQFHOETA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluorophenyl)succinimide is an organic compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a 4-fluorophenyl group. This compound is primarily used in research settings, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(4-Fluorophenyl)succinimide can be synthesized through the reaction of succinic anhydride with 4-fluoroaniline in the presence of a dehydrating agent such as acetyl chloride in benzene . The reaction typically involves heating the mixture under reflux conditions for several hours, followed by purification through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for larger scale production. This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorophenyl)succinimide undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted phenyl succinimides.

    Oxidation Reactions: Products include oxidized derivatives of the succinimide ring.

    Reduction Reactions: Products include reduced forms of the succinimide ring, potentially leading to open-chain derivatives.

Scientific Research Applications

N-(4-Fluorophenyl)succinimide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Fluorophenyl)succinimide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target being studied .

Comparison with Similar Compounds

    N-Phenylsuccinimide: Similar structure but lacks the fluorine atom on the phenyl ring.

    N-(4-Chlorophenyl)succinimide: Similar structure with a chlorine atom instead of fluorine.

    N-(4-Bromophenyl)succinimide: Similar structure with a bromine atom instead of fluorine.

Uniqueness: N-(4-Fluorophenyl)succinimide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

IUPAC Name

1-(4-fluorophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVUVZBSQFHOETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70350009
Record name N-(4-Fluorophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60693-37-0
Record name N-(4-Fluorophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70350009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Fluorophenyl)succinimide
Reactant of Route 2
Reactant of Route 2
N-(4-Fluorophenyl)succinimide
Reactant of Route 3
Reactant of Route 3
N-(4-Fluorophenyl)succinimide
Reactant of Route 4
Reactant of Route 4
N-(4-Fluorophenyl)succinimide
Reactant of Route 5
N-(4-Fluorophenyl)succinimide
Reactant of Route 6
N-(4-Fluorophenyl)succinimide
Customer
Q & A

Q1: How is N-(4-Fluorophenyl)succinimide formed during fluoroimide degradation?

A1: Research indicates that this compound is not a direct product of fluoroimide hydrolysis. Instead, it forms through a sequential reduction of the dichloroethylene group within the imide ring of fluoroimide. [] This suggests a multi-step degradation pathway involving microbial activity within the soil environment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.